Boc-L-aspartic anhydride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-2,5-dioxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-5-4-6(11)14-7(5)12/h5H,4H2,1-3H3,(H,10,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWWCAEJQQFGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545977 | |
| Record name | tert-Butyl [(3S)-2,5-dioxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30750-74-4 | |
| Record name | tert-Butyl [(3S)-2,5-dioxooxolan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Evolution of N Protected Amino Acid Anhydrides in Synthetic Chemistry
The journey of N-protected amino acid anhydrides in synthetic chemistry is a rich narrative that dates back to the early days of peptide synthesis. The fundamental challenge in forming a peptide bond between two amino acids lies in selectively activating the carboxylic acid of one amino acid without it reacting with its own amino group or other side-chain functionalities. This necessity drove the development of protecting groups and activating agents.
The use of anhydrides for peptide bond formation has its roots in the late 19th and early 20th centuries. thieme-connect.de In 1906, Hermann Leuchs reported the synthesis of α-amino acid N-carboxyanhydrides (NCAs), which are cyclic anhydrides that can polymerize to form polypeptides. thieme-connect.deresearchgate.netwikipedia.org This discovery laid the groundwork for a new era in polymer chemistry and provided a novel method for creating long chains of amino acids. researchgate.net
Over the decades, various types of anhydrides were explored. Mixed carbonic anhydrides, developed independently by Wieland and Boissonnas, became a popular method for peptide synthesis. thieme-connect.deresearchgate.net This technique involves the reaction of an N-protected amino acid with a chloroformate to form a highly reactive mixed anhydride (B1165640) that readily couples with another amino acid. thieme-connect.de Symmetrical anhydrides, formed from two molecules of an N-protected amino acid, also proved to be effective acylating agents, though they are less atom-economical. thieme-connect.de
The introduction of the tert-butyloxycarbonyl (Boc) protecting group was a significant milestone. The Boc group is stable under a wide range of conditions but can be easily removed with mild acid, making it an ideal protecting group for the amino terminus of amino acids. organic-chemistry.orgpeptide.com The combination of the Boc protecting group with the anhydride functionality led to the development of versatile reagents like Boc-L-aspartic anhydride, which offered enhanced control and selectivity in complex synthetic sequences. highfine.com
Significance of Boc L Aspartic Anhydride As a Versatile Synthetic Precursor
Boc-L-aspartic anhydride (B1165640) stands out as a particularly valuable synthetic precursor due to the bifunctional nature of its parent amino acid, aspartic acid, which contains two carboxylic acid groups. The anhydride ring selectively activates one of these carboxyl groups, while the other remains available for further functionalization. This inherent differentiation is a key advantage in synthetic design.
The primary application of Boc-L-aspartic anhydride is in peptide synthesis. It serves as an efficient building block for introducing an aspartic acid residue into a growing peptide chain. The activated anhydride readily reacts with the free amino group of another amino acid or peptide to form a new peptide bond. Following the coupling reaction, the Boc protecting group can be removed under acidic conditions, allowing for further elongation of the peptide chain. peptide.com
Beyond standard peptide synthesis, the reactivity of the anhydride allows for the preparation of a wide array of derivatives. For instance, it can be used to synthesize various esters and amides of aspartic acid by reacting it with different alcohols and amines. These derivatives are valuable intermediates in the synthesis of more complex molecules, including peptidomimetics and other biologically active compounds. The regioselectivity of the anhydride opening can often be controlled by the choice of reaction conditions, providing access to either the α- or β-substituted aspartic acid derivatives. researchgate.net
Furthermore, this compound is a precursor for the synthesis of other important building blocks. For example, it can be converted to N-Boc-L-aspartic acid β-benzyl ester, a key intermediate for the synthesis of 3-(S)-amino-γ-butyrolactone, a chiral lactone with applications in medicinal chemistry. lsu.edu The controlled reduction of one of the carboxyl groups in the anhydride or its derivatives opens up pathways to a variety of chiral amino alcohols and other valuable synthons.
Academic Research Context and Scope of Investigations on Boc L Aspartic Anhydride
Classical and Modern Synthesis Protocols from L-Aspartic Acid
Carbodiimide-Mediated Dehydration Strategies (e.g., DCC)
A well-established method for the synthesis of anhydrides from dicarboxylic acids is through the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC). researchmap.jpresearchgate.net In this approach, the N-Boc protected L-aspartic acid is treated with a carbodiimide. The carbodiimide activates a carboxyl group, which is then attacked by the second carboxyl group in the molecule to form the cyclic anhydride. uniurb.it
A typical procedure involves dissolving N-tert-butyloxycarbonyl-DL-aspartic acid in a solvent like ethyl acetate (B1210297). researchmap.jp A solution of DCC in the same solvent is then added, often at a reduced temperature (0 °C) initially, and the reaction is allowed to proceed for an extended period at room temperature. researchmap.jp The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). A significant advantage of using DCC is the formation of a urea (B33335) byproduct, N,N'-dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be removed by filtration. uniurb.itthieme-connect.de However, it is important to note that carbodiimide-mediated reactions can sometimes lead to side reactions, and purification of the product may be necessary. researchgate.netnih.gov Recrystallization from a solvent system like acetone-petroleum ether is a common method for purification. researchmap.jp
Boc Reagent-Based Approaches (e.g., Di-tert-butyl Dicarbonate (B1257347) (Boc₂O))
The introduction of the Boc protecting group is a critical first step in the synthesis. Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most common and efficient reagent for this purpose. wikipedia.orgorgsyn.orgsciforum.net The reaction is typically carried out by treating L-aspartic acid with Boc₂O in the presence of a base. organic-chemistry.org The choice of base and solvent system can influence the reaction's yield and duration.
The general procedure involves dissolving L-aspartic acid in an aqueous solution containing a base, such as sodium hydroxide (B78521) or triethylamine (B128534), often mixed with an organic cosolvent like dioxane, tetrahydrofuran (B95107) (THF), or acetone (B3395972). researchmap.jp The Boc₂O is then added, and the reaction is stirred, sometimes at a controlled temperature to minimize side reactions. Upon completion, the Boc-protected L-aspartic acid is typically isolated by acidification of the reaction mixture, followed by extraction into an organic solvent.
Interestingly, some methods propose the use of Boc₂O not only for protection but also for the subsequent activation of the carboxylic acid groups, potentially leading to a one-pot synthesis of the anhydride, although this is less common for this compound itself. sciforum.net
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity of this compound requires careful optimization of several reaction parameters. These include the choice of solvent, the use of catalysts, and the control of temperature and reaction time.
Solvent Effects on Anhydride Formation
In the context of preparing Boc-protected amino acids, a study found that using a mixed solvent system of acetone and water, with triethylamine as the base, significantly improved the yield and reduced the reaction time for the Boc protection of L-aspartic acid compared to other solvent systems like dioxane/water or THF/water with either sodium hydroxide or triethylamine. google.com The use of a lower boiling point organic solvent like acetone also facilitates easier work-up and product isolation. google.com
Table 1: Effect of Solvent System on the Boc Protection of L-Aspartic Acid
| Solvent System | Base | Scale (mmol) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O | NaOH | 20 | 12 | 45 |
| Dioxane/H₂O (2:1) | NaOH | 20 | 12 | 53 |
| THF/H₂O (2:1) | NaOH | 20 | 12 | 49 |
| Dioxane/H₂O (2:1) | Et₃N | 20 | 12 | 66 |
| THF/H₂O (2:1) | Et₃N | 20 | 12 | 61 |
| Acetone/H₂O (2:1) | Et₃N | 20 | 4 | 87 |
| Acetone/H₂O (2:1) | Et₃N | 100 | 4 | 83 |
Data sourced from a patent describing the preparation of Boc-protected amino acids. google.com
Catalytic Enhancements in Synthesis (e.g., DMAP)
4-Dimethylaminopyridine (B28879) (DMAP) is a highly effective nucleophilic catalyst for acylation reactions, including the introduction of the Boc group using Boc₂O. wikipedia.orgutrgv.edu In the context of Boc protection of amines, DMAP can be used as a base in an acetonitrile (B52724) solution. wikipedia.orgchemicalbook.com The mechanism of DMAP catalysis involves the formation of a more reactive acylating agent, which then reacts with the nucleophile (in this case, the amino group of L-aspartic acid). rsc.org While DMAP is a powerful catalyst, its use must be carefully controlled to avoid side reactions.
In some peptide synthesis protocols, DMAP is used in conjunction with coupling reagents to facilitate amide bond formation. acs.org While not directly for the synthesis of this compound itself, this highlights the utility of DMAP in related transformations.
Temperature and Time Dependency in Anhydride Formation
The temperature and duration of the reaction are critical parameters that must be controlled to ensure optimal yield and purity. For the carbodiimide-mediated synthesis of this compound, reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature over a period of several hours (e.g., 24 hours). researchmap.jp This temperature profile helps to control the initial rate of reaction and minimize potential side reactions.
In the Boc protection step, controlling the temperature, often around 0°C, is also crucial to prevent side reactions like racemization. The reaction time for Boc protection can vary significantly depending on the chosen conditions, with optimized procedures reducing the time to as little as 4 hours. Thermal analysis has also been used to study the decomposition and polypeptide formation from N-t-butyloxycarbonyl-aspartic acid derivatives upon heating, indicating that temperature plays a critical role in the stability and reactivity of these compounds. researchgate.net For instance, heating N-t-butyloxycarbonyl-L-Asp anhydride at 130 °C can lead to the formation of polyaspartic acid. researchmap.jp
Purification Strategies for this compound
The purification of this compound is a critical step to ensure its suitability for subsequent applications, particularly in peptide synthesis where high purity is paramount. The primary methods employed for purification are crystallization and chromatographic techniques.
Crystallization Techniques
Crystallization is a widely used and effective method for purifying this compound, leveraging the compound's differential solubility in various solvent systems. This technique is advantageous for its potential to yield high-purity crystalline solids and its scalability.
A common approach involves the use of a solvent/anti-solvent system. For instance, the crude product can be dissolved in a suitable solvent in which it is highly soluble, followed by the addition of an anti-solvent in which it is poorly soluble to induce crystallization. A frequently cited solvent mixture for the recrystallization of N-Boc-L-aspartic anhydride is acetone/hexane (B92381). researchgate.net Other solvent systems that have proven effective for the crystallization of Boc-protected amino acids, which can be adapted for the anhydride, include ethyl acetate and petroleum ether. google.com The process typically involves dissolving the crude anhydride in a minimal amount of a solvent like ethyl acetate or acetone at a slightly elevated temperature, followed by the gradual addition of an anti-solvent such as petroleum ether or hexane until turbidity is observed. Cooling the mixture then facilitates the formation of crystals, which can be isolated by filtration. google.comgoogle.com
The choice of solvents is critical and can significantly impact the yield and purity of the final product. For example, a mixture of acetone and water has been shown to be an effective solvent system for the synthesis and subsequent workup of Boc-L-aspartic acid, which could be adapted for the anhydride's purification. google.com Automated crystallization processes are also being explored to ensure consistent particle size and high purity (>99.5%), particularly for pharmaceutical-grade materials.
Table 1: Solvent Systems for Crystallization of this compound and Related Compounds
| Compound | Solvent System | Observations | Reference |
| N-Boc-L-aspartic anhydride | Acetone/Hexane | Effective for recrystallization. | researchgate.net |
| Boc-L-proline | Ethyl acetate/Petroleum ether | Used for final product crystallization. | google.com |
| Boc-L-aspartic acid | Petroleum ether | Added to induce crystallization after workup. | google.com |
Chromatographic Separation Methods (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a high degree of resolution for the purification and analysis of this compound. HPLC is especially useful for separating the desired anhydride from closely related impurities, such as unreacted starting materials or side products.
Analytical HPLC is frequently used to monitor the progress of the synthesis reaction and to assess the purity of the final product. researchgate.net For instance, a previously developed quench method can be used in conjunction with analytical HPLC to understand the kinetic evolution of the anhydride formation. researchgate.net In this method, aliquots of the reaction mixture are quenched, for example with benzylamine (B48309), to convert the anhydride into a stable amide derivative that can be readily analyzed by HPLC. researchgate.net
For preparative-scale purification, flash chromatography is a viable option. This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a gradient of solvents like hexane/ethyl acetate, to separate the components of a mixture. While effective, chromatography-free processes are often preferred for large-scale synthesis due to cost and operational complexity. clockss.org
The purity of this compound and related compounds after purification is often confirmed to be greater than 99% by HPLC analysis.
Table 2: Chromatographic Methods for this compound and Related Compounds
| Method | Application | Key Parameters | Reference |
| Analytical HPLC | Reaction monitoring and purity assessment | Quench method with benzylamine for kinetic studies. | researchgate.net |
| Flash Chromatography | Preparative purification | Silica gel stationary phase, hexane/ethyl acetate gradient. | |
| HPLC | Purity Validation | Confirms purity of >99%. |
Considerations for Large-Scale Production of this compound
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goals of large-scale production are to ensure cost-efficiency, process safety, high yield, and consistent product quality.
A key consideration is the choice of reagents and reaction conditions. For the synthesis of the precursor, Boc-L-aspartic acid, using inexpensive and readily available reagents like di-tert-butyl dicarbonate ((Boc)₂O) is crucial. google.com The reaction time is another critical factor; processes that require extended periods (e.g., >12 hours) are less desirable for industrial production. google.com Efficient methods that significantly shorten the reaction time, for instance to 4 hours, have been developed. google.com
The selection of solvents and bases also plays a significant role. While various solvent systems can be used, a mixture of acetone and water has been found to greatly improve the yield and reduce the reaction time for the Boc protection of L-aspartic acid. google.com The use of an organic base like triethylamine (Et₃N) has been shown to be more effective than inorganic bases such as sodium hydroxide (NaOH). google.com Furthermore, using a low-boiling-point organic solvent like acetone facilitates post-reaction workup.
For the anhydride formation step, which often involves a dehydrating agent, process safety is a major concern. Some coupling reagents, for example those containing a benzotriazole (B28993) motif, have reported explosive properties, making their use on a large scale challenging. acs.org Therefore, careful selection of reagents and control of reaction temperature are paramount.
Purification at a large scale often favors crystallization over chromatography. Crystallization is generally simpler and more cost-effective to implement on an industrial scale. ug.edu.pl Developing a robust crystallization process that consistently yields a product with the desired purity and physical properties is a key aspect of process development. ug.edu.pl Automated crystallization can be employed to enhance consistency.
Finally, ensuring that intermediates are isolated as solids rather than oils is a practical consideration for handling and in-process control on a large scale. ug.edu.pl
Table 3: Key Considerations for Large-Scale Production
| Factor | Consideration | Rationale | Reference |
| Reagents | Use of inexpensive and safe reagents like (Boc)₂O. | Cost-effectiveness and process safety. | google.comacs.org |
| Reaction Time | Optimization to shorten reaction duration. | Increased throughput and efficiency. | google.com |
| Solvents | Use of low-boiling point solvents and efficient solvent systems. | Ease of workup and potential for recycling. | google.com |
| Purification | Preference for crystallization over chromatography. | Cost-effectiveness and scalability. | ug.edu.pl |
| Process Control | Isolation of intermediates as solids. | Ease of handling and improved control. | ug.edu.pl |
| Green Chemistry | Solvent recycling and minimizing hazardous reagents. | Environmental sustainability and safety. | acs.org |
Nucleophilic Ring-Opening Reactions of the Anhydride Moiety
The primary reaction of this compound involves the nucleophilic attack on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of an amide or ester bond.
A key aspect of the reactivity of this compound is the regioselectivity of the ring-opening reaction, which determines whether the incoming nucleophile attacks the α- or β-carbonyl group. thieme-connect.denih.govacs.orgmdpi.com
The reaction of this compound with a nucleophile can yield two different regioisomers: the α-acylated product and the β-acylated product. thieme-connect.deacs.orgmdpi.com The selectivity between these two pathways is influenced by several factors. In Friedel-Crafts acylation reactions with various aromatic compounds, the ratio of α- to β-acylation is dependent on the N-protecting group. mdpi.com For instance, N-protected aspartic anhydrides can react with aniline (B41778) to selectively form either the α- or β-anilide depending on the reaction conditions. researchgate.netacs.org In some cases, such as the reaction with L-phenylalanine methyl ester, the α-isomer can be the predominant product. researchgate.net
Table 1: Regioselectivity of Friedel-Crafts Acylation with N-Protected Aspartic Anhydrides mdpi.com
| N-Protecting Group | Aromatic Compound | α/β Selectivity |
| Z | Benzene (B151609) | 75:25 |
| Boc | Benzene | 65:35 |
| Fmoc | Benzene | 80:20 |
| TFA | Benzene | 40:60 |
| Phthaloyl | Benzene | 0:100 |
Data sourced from a comprehensive study on the reaction between various N-protected aspartic anhydrides and aromatics. mdpi.com
The structure of the nucleophile, particularly its steric bulk, plays a significant role in determining the regioselectivity of the ring-opening reaction. mdpi.com While detailed studies specifically on this compound are limited in the provided results, general principles suggest that bulkier nucleophiles may favor attack at the less sterically hindered carbonyl group. The regioselectivity observed with aniline is not consistent with other nucleophiles like alkylamines, thiols, or alcohols, indicating that the electronic nature of the nucleophile is also a critical factor. researchgate.net For example, the reaction of N-protected aspartic anhydrides with thiophenol and benzyl (B1604629) mercaptan showed no significant regioselectivity. researchgate.net
The choice of solvent can dramatically influence the regioselectivity of the ring-opening reaction. thieme-connect.demdpi.comresearchgate.net In the reaction of N-Cbz-L-aspartic anhydride with L-phenylalanine methyl ester, polar aprotic solvents like DMSO and DMF favor the formation of the β-isomer, whereas less polar or acidic solvents such as glacial acetic acid, esters, and ethers promote the formation of the α-isomer. researchgate.net Similarly, in the reaction of N-protected aspartic anhydrides with aniline, benzene as a solvent favors the formation of the α-anilide, while DMSO favors the β-anilide. researchgate.netacs.org This solvent-dependent control allows for the selective synthesis of either the α- or β-isomer. researchgate.net
Table 2: Effect of Solvent on the Regioselectivity of Anilide Formation from N-Protected Aspartic Anhydrides researchgate.net
| N-Protecting Group | Solvent | α/β Regioselectivity |
| Cbz | Benzene | 95:5 |
| Cbz | DMSO | 5:95 |
| Boc | Benzene | 90:10 |
| Boc | DMSO | 10:90 |
| Fmoc | Benzene | 100:0 |
| Fmoc | DMSO | 0:100 |
This table illustrates the strong influence of the solvent on the reaction outcome, allowing for highly selective transformations. researchgate.net
The ring-opening of N-carboxyanhydrides (NCAs), a class of compounds to which this compound belongs, can proceed through several mechanisms. acs.orgmdpi.com In the "normal amine mechanism," a protic nucleophile, such as a primary amine, attacks the C-5 carbonyl of the NCA ring. mdpi.comrsc.org This is followed by decarboxylation to form a new amine that can further react. mdpi.com Another pathway is the "activated monomer" mechanism, where a base deprotonates the NCA to form an anion that acts as the nucleophile. rsc.org The choice of solvent can influence the reaction mechanism; for instance, in the reaction of N-Cbz-L-aspartic anhydride, the addition of acetic acid not only acts as a solvent but also directly affects the reaction to increase the yield of the α-isomer. researchgate.net
Regioselectivity in Ring-Opening Reactions
Influence of Nucleophile Structure and Steric Factors
Thermal Reactivity and Decomposition Pathways
Upon heating, N-t-butyloxycarbonyl (Boc) protected amino acids, including Boc-L-aspartic acid, can undergo thermal decomposition. researchgate.netresearchmap.jp The Boc group itself is thermally labile and can decompose, releasing isobutylene (B52900) and carbon dioxide. researchgate.net For Boc-L-aspartic acid, heating without a solvent leads to the release of 2-butene (B3427860) and carbon dioxide, resulting in the formation of molten aspartic acid. researchgate.netresearchmap.jp This free aspartic acid can then undergo dehydration to form peptide bonds, leading to polymerization. researchgate.netresearchmap.jp An intermediate aspartic anhydride structure is believed to facilitate these polymerization reactions. researchgate.net Thermal analysis of Boc-L-Aspartic acid shows that these decomposition and polymerization reactions occur at elevated temperatures. researchgate.net
Thermal Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile nitrogen-protecting group in peptide synthesis. researchmap.jporganic-chemistry.org However, it can also be removed under thermal conditions. nih.gov The thermal lability of the Boc group has been applied to the synthesis of polypeptides from acidic amino acids like aspartic acid. researchmap.jp Heating N-Boc-protected amino acids, such as this compound, at temperatures above their melting points can initiate the deprotection process. researchmap.jpresearchmap.jp
Research has shown that the thermal deprotection of the Boc group from various amines can be effectively carried out in continuous flow systems without the need for an acid catalyst. nih.gov The efficiency of this deprotection is influenced by the solvent, temperature, and the nature of the amine. For instance, studies on a range of N-Boc protected amines demonstrated that deprotection proceeds well under thermolytic conditions, with solvents like trifluoroethanol (TFE) and methanol (B129727) showing good results at temperatures around 120-150°C. nih.gov The ease of thermal deprotection generally follows the order of N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines, which aligns with the pKa values of their conjugate acids. nih.gov In the context of amino acids, the presence of a free carboxylate group can enhance the efficiency of Boc deprotection. nih.gov For example, the deprotection of N-Boc glycine (B1666218) was found to be more efficient than that of N-Boc phenylalanine under similar thermal conditions. nih.gov A proposed mechanism for the thermal deprotection involves the release of carbon dioxide and 2-butene. researchmap.jp
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |
|---|---|---|---|---|
| N-Boc Imidazole | TFE | 120 | 20 | 100 |
| N-Boc Imidazole | Methanol | 120 | 25 | 100 |
| N-Boc Imidazole | THF | 200 | 30 | 100 |
| N-Boc Imidazole | Toluene | 230 | 30 | 100 |
| N-Boc Indole | TFE | 150 | 60 | 98 |
| N-Boc Aryl Amines (average) | TFE | 150 | 60 | 49-72 |
| N-Boc Alkyl Amines (average) | TFE | 150 | 60 | 27-50 |
| N-Boc Glycine | TFE | 150 | 60 | 95 |
| N-Boc Phenylalanine | TFE | 150 | 60 | 52 |
Mechanisms of Polypeptide Formation via Thermal Treatment
The thermal treatment of this compound serves a dual purpose: it removes the Boc protecting group and initiates polymerization to form polypeptides. researchmap.jpresearchmap.jp The process is thought to proceed through the formation of L-aspartic anhydride as an intermediate after the thermal release of carbon dioxide and 2-butene from the Boc group. researchmap.jp This newly formed, unprotected L-aspartic anhydride can then undergo polymerization. researchmap.jp
Heating N-t-butyloxycarbonyl-L-aspartic acid anhydride at 130°C has been shown to yield polyaspartic acid. researchmap.jp This method provides a route to polypeptides without the need for solvents, although it is carried out at temperatures higher than the melting point of the starting material. researchmap.jpresearchmap.jp The resulting polypeptide may exist as anhydro-polyaspartic acid, as suggested by infrared spectroscopy showing imide structures. researchmap.jp The formation of peptide bonds is confirmed by the appearance of characteristic amide I and amide II bands in the IR spectrum of the heated residue. researchmap.jp
The polymerization of N-carboxyanhydrides (NCAs) of α-amino acids is a well-established method for polypeptide synthesis, typically initiated by primary amines. nih.gov The mechanism, known as the "normal amine mechanism," involves the nucleophilic attack of the amine on the anhydride. nih.gov In the case of thermal polymerization of this compound, the deprotected amino group of one monomer can act as the initiator for the polymerization of another, leading to chain growth. researchmap.jp
Side Reactions and Stereochemical Control
Racemization During Anhydride Formation and Subsequent Reactions
A significant challenge in the synthesis and use of N-protected aspartic anhydride is the potential for racemization, the loss of stereochemical purity. researchgate.netresearchgate.net Many literature methods for the formation of the anhydride lead to partial racemization. researchgate.netresearchgate.net The extent of racemization is highly dependent on the reaction conditions, including the reagents used, temperature, and reaction time. researchgate.net
For instance, the common use of acetic anhydride for dehydration can cause significant racemization, which increases with higher temperatures, longer reaction times, and larger excesses of the reagent. researchgate.net The use of dicyclohexylcarbodiimide (B1669883) (DCC) to form the anhydride can also lead to racemization, as the highly reactive O-acylisourea intermediate can form an oxazolone (B7731731), a key intermediate in the racemization pathway. mdpi.comnih.gov The formation of an oxazol-5(4H)-one intermediate is a major pathway for the loss of stereochemical configuration. nih.gov
A comparative study of different methods for preparing N-Cbz-aspartic anhydride revealed varying degrees of enantiomeric excess (ee). researchgate.netresearchgate.net While some methods resulted in significant racemization, others, like the use of trifluoroacetic anhydride (TFAA) under specific conditions, yielded high enantiomeric purity. researchgate.netresearchgate.net It was also noted that N-Fmoc aspartic anhydride appears to be more sensitive to racemization in acidic media than its N-Cbz counterpart. researchgate.net
| Dehydrating Agent | Conditions | Enantiomeric Excess (ee %) |
|---|---|---|
| Acetic Anhydride (neat, 1.1 eq) | 40°C, 3h | 76 |
| Acetic Anhydride (neat, 1.1 eq) | 40°C, 24h | 54 |
| Acetic Anhydride (in EtOAc, 1.1 eq) | 40°C, 24h | 84 |
| Trifluoroacetic Anhydride (TFAA) | - | 92 |
| Dicyclohexylcarbodiimide (DCC) | - | Good |
Strategies for Maintaining Stereoisomeric Purity in Derivatives
Maintaining the stereochemical integrity of amino acid derivatives is crucial in peptide synthesis. bibliomed.orgpageplace.de Several strategies have been developed to minimize racemization during the formation and reaction of compounds like this compound.
One key factor is the choice of coupling reagents and reaction conditions. mdpi.com The use of sterically hindered tertiary bases can suppress the abstraction of the alpha-hydrogen, which is a primary step in one of the racemization mechanisms. mdpi.com Additives like 4-dimethylaminopyridine (DMAP) can be used with coupling agents like DCC to form acyl pyridinium (B92312) intermediates, which can help suppress the formation of racemization-prone oxazolones. mdpi.com
In the context of anhydride formation, careful selection of the dehydrating agent and optimization of reaction conditions (temperature, time, stoichiometry) are critical. researchgate.net As shown in the table above, using a minimal amount of acetic anhydride or employing alternative reagents like TFAA can lead to higher enantiomeric purity. researchgate.netresearchgate.net Dehydration of N-Fmoc aspartic acid with DCC also provided an excellent enantiomeric excess. researchgate.net
For subsequent reactions, preventing racemization often involves immediate use of the activated species or converting it to a more stable intermediate. For example, in proline-catalyzed α-hydroxylation of an aldehyde derived from L-aspartic acid, in situ Horner-Wadsworth-Emmons (HWE) olefination is performed to prevent racemization of the aldehyde intermediate. thieme-connect.com The fundamental principle is to avoid conditions that favor the formation of planar, achiral intermediates like enolates or oxazolones, which are susceptible to non-stereospecific protonation. mdpi.combibliomed.org
Applications in Peptide Chemistry
Boc-L-Aspartic Anhydride (B1165640) in Peptide Synthesis
The primary application of Boc-L-aspartic anhydride is as a protected amino acid monomer in the controlled, stepwise assembly of peptide chains. The Boc group provides temporary protection for the N-terminal amino group, preventing self-polymerization and other unwanted side reactions during the coupling of the carboxyl group. thinkdochemicals.comorganic-chemistry.org
Solid-Phase Peptide Synthesis (SPPS) Protocols
In SPPS, an insoluble polymer resin is used as a solid support to which the peptide chain is anchored and assembled. du.ac.in The Boc/Bzl (tert-Butyloxycarbonyl/benzyl) strategy was a foundational approach in SPPS. peptide.com In this scheme, the Nα-amino group is temporarily protected by the Boc group, while more permanent benzyl-based protecting groups are used for the amino acid side chains. peptide.com
N-Terminal Protection and Acid-Labile Deprotection Cycles
The Boc group is a key component of a widely used orthogonal protection strategy in peptide synthesis. organic-chemistry.orgpeptide.com It is characterized by its stability under basic and nucleophilic conditions but its lability to acids. organic-chemistry.orgpeptide.com This property allows for its selective removal without disturbing the peptide's linkage to the resin or the benzyl-based side-chain protecting groups. peptide.com
The deprotection step in Boc-SPPS typically involves treating the peptide-resin with a moderately strong acid, such as 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com This cleaves the Boc group, generating a free N-terminal amine (as a TFA salt) ready for the next coupling cycle. peptide.compeptide.com The byproducts of this reaction, such as isobutylene (B52900) and carbon dioxide, are volatile and easily removed. The repetitive nature of these deprotection and coupling cycles allows for the methodical construction of a peptide sequence. peptide.com
Table 1: Comparison of Common Nα-Protecting Groups in SPPS
| Protecting Group | Chemical Name | Cleavage Condition | Key Features |
|---|---|---|---|
| Boc | tert-Butyloxycarbonyl | Moderate Acid (e.g., 50% TFA) peptide.com | Acid-labile; stable to base; foundational for Boc/Bzl strategy. organic-chemistry.orgluxembourg-bio.com |
Coupling Strategies and In Situ Neutralization
Following the acid-mediated deprotection of the Boc group, the resulting N-terminal ammonium (B1175870) salt must be neutralized to the free amine to enable the subsequent coupling reaction. peptide.com A significant advancement in Boc-SPPS protocols was the development of in situ neutralization. researchgate.netresearchgate.net In this approach, the neutralization of the N-terminal amine and the coupling of the next Boc-protected amino acid occur simultaneously in the same step. researchgate.netresearchgate.net
This strategy offers several advantages over the traditional method of separate neutralization and washing steps, including:
Improved Yields: For "difficult" sequences prone to aggregation, in situ neutralization has been shown to improve the efficiency of chain assembly. researchgate.netresearchgate.net
Suppression of Side Reactions: It can minimize side reactions like the termination of the peptide chain by guanidinylation when using uronium/aminium coupling reagents. peptide.com
Protocols for in situ neutralization often employ high concentrations of Boc-amino acid active esters (e.g., HOBt esters) and a base, leading to rapid peptide bond formation. researchgate.netresearchgate.net
Solution-Phase Peptide Synthesis Approaches
While SPPS is dominant, this compound is also applicable in solution-phase peptide synthesis (SolPPS). In SolPPS, all reactants are dissolved in an appropriate organic solvent. unibo.it This method can be advantageous for large-scale synthesis, although it often requires purification of intermediates after each step. unibo.it
Recent developments have focused on making SolPPS faster and more sustainable. For instance, the use of coupling reagents like cyclic propylphosphonic anhydride (T3P®) allows for rapid and efficient peptide bond formation in solution with minimal epimerization. unibo.it Studies have demonstrated successful coupling of N-Boc protected amino acids, including N-Boc-Asp(Bzl)-OH, using this method, generating water-soluble byproducts that simplify purification. unibo.it
Synthesis of Aspartyl-Containing Peptides and Dipeptides (e.g., Aspartame)
This compound is a key intermediate in the chemical synthesis of peptides containing an aspartic acid residue. A prominent example is the synthesis of the artificial sweetener Aspartame (L-aspartyl-L-phenylalanine methyl ester). googleapis.comgoogle.com
The chemical synthesis process generally involves:
Protection and Anhydride Formation: The amino group of L-aspartic acid is protected (for example, with a Boc or Z-group), and the two carboxyl groups are reacted to form an internal anhydride. googleapis.comgoogle.com
Coupling: The N-protected L-aspartic anhydride is then reacted with L-phenylalanine methyl ester. The anhydride ring opens as the amino group of the phenylalanine derivative attacks one of the carbonyl carbons, forming a peptide bond. googleapis.comgoogle.com
Deprotection: The N-protecting group is removed, typically by acid hydrolysis, to yield the final dipeptide, Aspartame. googleapis.comgoogle.com
A challenge in this synthesis is the potential formation of the bitter-tasting β-isomer, where the side-chain carboxyl group of aspartic acid links to the phenylalanine, instead of the desired α-isomer. googleapis.com Enzymatic methods have also been developed to overcome this lack of regioselectivity. google.com
Polymerization of Boc-L-Aspartic Acid Derivatives for Polypeptide Synthesis
Beyond single peptide synthesis, derivatives of Boc-L-aspartic acid are used as monomers for creating polypeptides, which are polymers composed of amino acid residues. One method involves the thermal polymerization of N-t-butyloxycarbonyl-aspartic acid anhydride. researchmap.jpresearchmap.jp Upon heating, the Boc group is removed, and the resulting aspartic acid anhydride can undergo dehydration and polymerization to form polyaspartic acid. researchmap.jpresearchmap.jp This solvent-free heating method has been used to produce polypeptides with average molecular weights reaching up to 7,800 Da. researchmap.jpresearchgate.net
Another significant approach is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from amino acids. While not directly using this compound, related derivatives like N-substituted β-homoalanine N-carboxyanhydrides, which can be synthesized from aspartic acid, are used. nih.gov ROP is a powerful technique for producing well-defined polypeptides and block copolymers with controlled molecular weights and low polydispersity. chinesechemsoc.orgrsc.org
Thermal Polycondensation to Form Polypeptides
Thermal polycondensation is a method for synthesizing polyamino acids by heating an amino acid derivative, which avoids the need for solvents and long reaction times. researchmap.jp Upon heating, N-t-butyloxycarbonyl (Boc) protected amino acids, including this compound, can release isobutene and carbon dioxide, leading to the formation of peptide bonds. researchgate.net
The thermal treatment of this compound leads to the formation of homopolypeptides. researchmap.jp When heated above its melting point, the Boc-group is removed, and the resulting free molten aspartic acid anhydride undergoes dehydration to form peptide bonds. researchgate.net This process has been shown to yield polypeptides with molecular weights reaching up to 12,400 Da. researchgate.net The anhydride structure of the acidic amino acid is believed to be crucial for the nucleophilic attack from the free amino group that is generated after the decomposition of the Boc group. researchgate.net
Detailed research findings have shown that heating N-t-butyloxycarbonyl aspartic acid (Boc-Asp) results in the release of 2-butene (B3427860) and carbon dioxide, leaving a mixture of molten aspartic acid that subsequently polymerizes. researchmap.jp Thermal analysis has been employed to understand the pathway of polypeptide formation from Boc-protected acidic amino acids and their anhydrides. researchgate.net
Table 1: Thermal Polycondensation of this compound for Homopolypeptide Synthesis
| Starting Material | Condition | Product | Average Molecular Weight (Da) |
|---|---|---|---|
| This compound | Heating above melting point | Poly(aspartic acid) | Up to 12,400 researchgate.net |
| N-t-butyloxycarbonyl aspartic acid | Heating | Poly(aspartic acid) | Not specified |
Formation of Sequential Copolypeptides
While the N-carboxy-α-amino acid anhydride (NCA) method is well-suited for creating homopolypeptides and random copolypeptides, it is not ideal for synthesizing sequential copolypeptides, which have repeating amino acid sequences. researchmap.jp For the synthesis of sequential copolypeptides, methods like the active ester method and solid-phase synthesis are more appropriate, though they often involve long reaction times and significant solvent use. researchmap.jp
A more direct approach involves the thermal reactions of N-t-butyloxycarbonyl peptides that have an aspartic acid residue at the carboxyl terminus. researchmap.jp For instance, heating N-Boc-dipeptides like Boc-Gly-Asp-OH, Boc-Ala-Asp-OH, and Boc-Val-Asp-OH, as well as the N-Boc-tripeptide Boc-Gly-Gly-Asp-OH, has been shown to produce sequential polypeptides with average molecular weights reaching up to 7,800 Da. researchmap.jpresearchgate.net In these reactions, the two carboxyl groups of the C-terminal aspartic residue are thought to form an anhydride, facilitating the peptide bond formation directly upon heating. researchgate.netresearchgate.net This method offers a solvent-free and faster alternative for producing sequential polypeptides. researchgate.net
Table 2: Thermal Synthesis of Sequential Copolypeptides from Boc-Peptides with C-Terminal Aspartic Acid
| Starting Boc-Peptide | Heating Conditions | Resulting Polypeptide | Average Molecular Weight (Da) |
|---|---|---|---|
| Boc-Gly-L-Asp-OH | 110-170 °C, 1-24 h researchmap.jp | Sequential Polypeptide | Up to 7,800 researchmap.jpresearchgate.net |
| Boc-L-Ala-L-Asp-OH | 110-170 °C, 1-24 h researchmap.jp | Sequential Polypeptide | Up to 7,800 researchmap.jp |
| Boc-L-Val-L-Asp-OH | 110-170 °C, 1-24 h researchmap.jp | Sequential Polypeptide | Up to 7,800 researchmap.jp |
| Boc-Gly-Gly-L-Asp-OH | 110-170 °C, 1-24 h researchmap.jp | Sequential Polypeptide | Up to 7,800 researchmap.jpresearchgate.net |
Ring-Opening Polymerization (ROP) for Polypeptide Architectures
Ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a widely used and effective method for synthesizing well-defined polypeptides with controlled molecular weights and narrow molecular weight distributions. researchgate.netnih.govresearchgate.net This technique allows for the creation of a diverse range of polypeptide architectures, including block copolymers and other complex structures. researchgate.netmdpi.com
In the synthesis of block copolymers, a common strategy is to use a pre-existing polymer chain, or macroinitiator, to initiate the ROP of an NCA monomer. nih.gov This results in the formation of a block copolymer where one block is the original macroinitiator and the new block is the polypeptide formed from the NCA. For instance, amino-terminated poly(ethylene glycol) (PEG-NH2) has been used as a macroinitiator for the polymerization of β-benzyl-l-aspartate N-carboxy anhydride (BLA-NCA). mdpi.com Similarly, amino-terminated poly(vinyl pyrrolidone) (PVP-NH2) has been employed to initiate the polymerization of β-benzyl-l-aspartate N-carboxy anhydride. mdpi.com
The process often involves dissolving the macroinitiator and the NCA monomer in a suitable solvent, with the reaction proceeding to form the desired block copolymer. iiserpune.ac.in In many cases, the resulting homopolypeptide macroinitiator is isolated and purified before being used to initiate the polymerization of a second NCA to form a diblock copolymer. nih.govresearchgate.net
Achieving well-defined polypeptide structures with controlled chain lengths and low polydispersity requires careful control over the polymerization process. mdpi.com Traditional ROP of NCAs can be complicated by side reactions. rsc.org To address this, various controlled polymerization techniques have been developed.
One approach is to optimize reaction conditions, such as lowering the temperature to 0°C, which can suppress side reactions and favor the desired chain growth mechanism. nih.govtue.nl Conducting the polymerization under high vacuum or a constant flow of nitrogen can also enhance control. rsc.org
The choice of initiator is also critical. While primary amines are common initiators, transition-metal complexes have been introduced to achieve better control over the polymerization of NCAs. mdpi.com Furthermore, techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which are types of controlled radical polymerization, have been integrated with ROP to create more complex and well-defined polymer architectures. sigmaaldrich.comscience.gov These methods provide a high degree of control over molecular weight, architecture, and functionality. sigmaaldrich.com
Applications in Polymer Science and Materials Chemistry
Development of L-Aspartic Acid-Based Polyesters and Poly(ester-urethane)s
L-aspartic acid is a valuable bio-based resource for developing biodegradable polymers. acs.org The incorporation of monomers derived from Boc-L-aspartic acid into polymer chains allows for the synthesis of functional polyesters and poly(ester-urethane)s. acs.org These polymers are gaining attention for their potential in biomedical fields due to their biocompatibility and resemblance to natural proteins. nih.gov The synthesis often involves reacting a Boc-protected L-aspartic acid derivative, such as a dimethyl ester, with various diols. uwo.cagoogle.com This approach leads to the formation of polyesters with pendant Boc-protected amine groups along the polymer backbone.
A key technique for synthesizing L-aspartic acid-based polyesters is solvent-free melt polycondensation. acs.orgiiserpune.ac.in This method is advantageous as it avoids the use of organic solvents, making it a more environmentally friendly "green chemistry" approach. The process typically involves heating the monomers, such as a dicarboxylic acid ester derivative of L-aspartic acid and an aliphatic diol, to high temperatures (e.g., 140-220 °C) in the presence of a catalyst like titanium(IV) butoxide (Ti(OBu)₄). iiserpune.ac.innih.govuc.pt The reaction is often carried out under vacuum in its final stages to facilitate the removal of condensation byproducts, such as methanol (B129727) or water, which drives the polymerization forward to yield high molecular weight polyesters. uwo.cauc.pt Researchers have successfully used this method to produce various functional polyesters by reacting Boc-protected aspartic acid monomers with diols of different chain lengths. iiserpune.ac.innih.gov
Table 1: Melt Polycondensation Reaction Parameters This table is interactive. Click on the headers to sort the data.
| Monomer 1 | Monomer 2 | Catalyst | Temperature (°C) | Resulting Polymer Type | Reference |
|---|---|---|---|---|---|
| Boc-Asp-DME | 1,12-dodecanediol | Ti(OBu)₄ | 140 | Boc-protected polyester (B1180765) | nih.gov |
| BOC-Asp-DME | PEG 1500 diol | Ti(OBu)₄ | 120 | Water-soluble Boc-protected polyester | uwo.ca |
The incorporation of Boc-protected units is a deliberate and strategic step in designing functional polymers. google.com During polymerization, the bulky Boc group sterically and electronically protects the amine on the aspartic acid residue, preventing it from engaging in side reactions and allowing the desired ester linkages to form. iiserpune.ac.ingoogle.com This results in a well-defined polyester architecture with pendant Boc groups. uwo.ca These protected groups act as latent functionalities; they are stable during the polymer synthesis but can be removed under specific, mild acidic conditions in a post-polymerization step. iiserpune.ac.inscientificlabs.co.uk This "post-polymerization modification" approach is highly versatile, enabling the creation of a base polymer structure that can later be converted into a functional one, such as a cationic polymer, without altering the polyester backbone. iiserpune.ac.in
Melt Polycondensation Techniques for Polymer Synthesis
Synthesis of Amphiphilic Polymers for Self-Assembly and Nanoparticle Formation
Amphiphilicity, the property of having both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments within the same molecule, is crucial for the self-assembly of polymers in aqueous environments. Polymers derived from Boc-L-aspartic acid can be engineered to be amphiphilic. iiserpune.ac.in One primary method involves synthesizing a copolymer with both hydrophobic segments and hydrophilic segments. For instance, a polyester can be made with hydrophobic aliphatic chains, while the hydrophilic character is introduced later by removing the Boc-protecting groups to reveal primary amine groups, which become protonated and water-soluble in acidic to neutral aqueous solutions. iiserpune.ac.inresearchgate.net This transformation from a hydrophobic, protected polymer to an amphiphilic, deprotected one is a key strategy for forming self-assembled nanostructures. iiserpune.ac.inrsc.org
The conversion of Boc-protected polyesters into cationic polyesters is achieved through selective deprotection of the Boc groups. iiserpune.ac.in This reaction is typically carried out in an acidic environment, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2). uwo.cacore.ac.uk The acid cleaves the Boc group, yielding a primary amine which, in the presence of the acid, becomes a positively charged ammonium (B1175870) salt. uwo.caacs.org This process is highly efficient and selective, leaving the ester bonds of the polymer backbone intact. iiserpune.ac.in The resulting polyester possesses a positive charge at physiological pH, transforming it into a cationic polyelectrolyte. iiserpune.ac.in This positive charge is fundamental to its interaction with biological components and its self-assembly behavior.
Once the amphiphilic cationic polyesters are formed, they spontaneously self-assemble in an aqueous medium. iiserpune.ac.in The hydrophobic segments of the polymer chains, such as the polyester backbone and any remaining hydrophobic side chains, collapse to form a core, while the newly formed hydrophilic cationic groups are exposed to the aqueous environment, forming a stabilizing corona. This process results in the formation of nanoparticles. researchgate.net
The characterization of these nanoparticles is essential to determine their suitability for various applications. Key properties include size, surface charge, and morphology. These are typically measured using a variety of techniques:
Dynamic Light Scattering (DLS): Used to determine the average hydrodynamic diameter and size distribution of the nanoparticles in solution. iiserpune.ac.inacs.org Studies have reported nanoparticles with sizes typically below 250 nm, for example, around 210 nm. acs.orgiiserpune.ac.in
Zeta Potential Measurement: Quantifies the surface charge of the nanoparticles, confirming the presence of the cationic groups.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide direct visualization of the nanoparticles, revealing their size, shape, and morphology. researchgate.net
Table 2: Characterization of Self-Assembled Nanoparticles This table is interactive. Click on the headers to sort the data.
| Polymer Source | Assembly Method | Nanoparticle Size | Characterization Technique | Reference |
|---|---|---|---|---|
| Cationic L-aspartic acid co-polyesters | Self-assembly in aqueous medium | 210 ± 5 nm | DLS | iiserpune.ac.in |
| Hydroxyl-functionalized polyesters | Self-assembly in aqueous medium | < 200 nm | Not specified | researchgate.net |
| Hydrophobically modified poly(aspartic acid) | Self-association in water | 3-4 nm and 60-90 nm | DLS, Fluorescence | acs.org |
Formation of Cationic Polyesters via Selective Deprotection
Emerging Biomedical Applications of Derived Polymeric Materials
The biodegradable and biocompatible polymers derived from L-aspartic acid are promising candidates for a range of biomedical applications. hangta.grouppharmaexcipients.com Their ability to form well-defined nanoparticles makes them particularly suitable as carriers for therapeutic agents and imaging probes. acs.orgnih.gov
A primary application is in drug delivery, especially for cancer therapy. nih.gov The hydrophobic core of the self-assembled nanoparticles can encapsulate hydrophobic anticancer drugs, such as doxorubicin (B1662922) (DOX) and camptothecin (B557342) (CPT), protecting them in the bloodstream and facilitating their delivery to tumor sites. iiserpune.ac.inresearchgate.net The cationic surface of the nanoparticles can enhance their interaction with and uptake by negatively charged cancer cell membranes. researchgate.net Furthermore, these polymeric nanoparticles are often designed to be biodegradable, breaking down into non-toxic, metabolizable byproducts, which is a critical feature for clinical translation. hangta.group
In addition to drug delivery, these polymeric materials are being explored for bioimaging. acs.org By encapsulating fluorescent molecules (fluorophores), the nanoparticles can act as probes to track biological processes and visualize cancer cells. researchgate.net The versatility of the polymer platform allows for the co-encapsulation of both a drug and an imaging agent, creating "theranostic" nanoparticles that combine therapy and diagnostics in a single vehicle. researchgate.net Other emerging applications include gene delivery, where the cationic polymer can complex with negatively charged nucleic acids, and in the development of smart hydrogels that respond to stimuli like pH. nih.govresearchgate.net
Drug Encapsulation and Controlled Release Systems
Polymers derived from Boc-L-aspartic anhydride (B1165640) precursors are extensively researched for their ability to encapsulate therapeutic agents within nanocarriers, such as micelles and nanoparticles, and facilitate their controlled release. Amphiphilic copolymers synthesized using Boc-protected L-aspartic acid monomers can self-assemble in aqueous solutions to form nanoparticles capable of encapsulating a variety of molecules, including anticancer drugs and imaging agents. iiserpune.ac.inresearchgate.net For instance, L-aspartic acid-based polyesters have demonstrated excellent encapsulation capabilities for drugs like doxorubicin (DOX) and curcumin, as well as biomarkers such as Nile red. iiserpune.ac.inresearchgate.net
Research has shown that these polymer nanoparticles typically have sizes under 250 nm, with drug loading contents (DLC) ranging from 1% to 12%. nih.gov The release of the encapsulated cargo is often designed to be responsive to specific biological triggers. nih.gov A common mechanism is enzyme-responsive release, where the polyester backbone of the nanoparticle is degraded by enzymes like esterase, which are often present at higher concentrations in intracellular compartments such as lysosomes. researchgate.netsci-hub.st This ensures that the drug is released preferentially at the target site, minimizing systemic exposure. researchgate.net Studies have demonstrated that drug-loaded nanoparticles remain stable under normal physiological conditions (pH 7.4) but release their contents upon exposure to enzymes. researchgate.netnih.gov In addition to enzymatic triggers, pH-dependent release has also been achieved, where a lower pH environment, characteristic of tumor tissues or endosomes, accelerates drug release. mdpi.com For example, the release of cisplatin (B142131) from core-shell nanoparticles was found to be faster at pH 5.5 compared to pH 7.4. mdpi.com
| Polymer System | Encapsulated Agent(s) | Nanoparticle Size | Drug Loading Content (DLC) | Release Mechanism/Trigger | Source |
|---|---|---|---|---|---|
| L-aspartic acid-based amphiphilic polyester | Doxorubicin (DOX), Curcumin, Rose Bengal | 140 ± 10 nm | Not specified | Enzyme-responsive (Horse liver esterase) | researchgate.net |
| L-aspartic acid aliphatic polyester | Doxorubicin (DOX) | < 250 nm | 1% - 12% | Enzyme-responsive | nih.gov |
| PEG-b-Poly(aspartic acid) derivative | Cisplatin (CDDP) | ~75 nm (core) | Not specified | pH-dependent (faster release at pH 5.5) | mdpi.com |
| Amphiphilic Cationic Polyester from BOC-Asp-DME | Doxorubicin (DOX), Nile Red | 210 ± 5 nm | Not specified | Enzymatic biodegradation | iiserpune.ac.in |
Cellular Uptake and Biocompatibility Studies of Polymer Nanoparticles
For any nanocarrier to be effective in drug delivery, it must be both biocompatible and efficiently internalized by target cells. Polymers derived from L-aspartic acid, often synthesized via Boc-protected intermediates, have been rigorously evaluated for these properties. researchgate.netsci-hub.st Cytotoxicity studies are a primary method for assessing biocompatibility. Research has consistently shown that the base polymers are largely non-toxic to various cell lines. For example, amphiphilic polyesters derived from L-aspartic acid were found to be non-toxic to breast cancer (MCF 7) and normal mouse embryonic fibroblast (WT-MEF) cell lines at concentrations up to 100 μg/mL. researchgate.net Similarly, cationic polyester nanoparticles showed no toxicity towards HeLa cells, and luminescent polymer probes were found to be non-toxic in MCF 7, HeLa, and WT-MEF cells at the same concentration. iiserpune.ac.insci-hub.st In some cases, these polypeptide-based nanoparticles have demonstrated high biocompatibility at concentrations as high as 1000 µg/mL. mdpi.com
The cellular uptake of these nanoparticles is a critical step for intracellular drug delivery. Studies using techniques like confocal laser scanning microscopy (CLSM) and flow cytometry have confirmed that these nanoparticles are effectively transported across cell membranes. iiserpune.ac.inresearchgate.net The mechanism of uptake is often an energy-dependent endocytosis process. researchgate.net Once inside the cell, the nanoparticles are frequently localized within cytoplasmic compartments, such as lysosomes. sci-hub.st Live cell imaging has provided direct evidence of nanoparticles accumulating in lysosomes, where the acidic and enzyme-rich environment can trigger the degradation of the polymer and subsequent release of the encapsulated drug. sci-hub.st The physical properties of the nanoparticles, such as surface charge, play a significant role in their interaction with and uptake by cells. biorxiv.org While positively charged particles may bind strongly to the negatively charged cell surface, neutral and negatively charged nanoparticles have shown effective internalization and distribution within cells. mdpi.combiorxiv.org
| Polymer System | Cell Line(s) | Biocompatibility Finding | Cellular Uptake/Localization | Source |
|---|---|---|---|---|
| L-aspartic acid-based amphiphilic polyester | MCF 7 (breast cancer), WT-MEF (normal) | Non-toxic up to 100 μg/mL | Energy-dependent endocytosis; intracellular biodegradation | researchgate.net |
| L-aspartic acid luminescent polymer | MCF 7, HeLa (cervical cancer), WT-MEF | Non-toxic up to 100 μg/mL | Efficient transport across cell membrane; accumulation in cytoplasm/lysosomes | sci-hub.st |
| Amphiphilic Cationic Polyester | HeLa | Non-toxic | Readily taken up by cancer cells | iiserpune.ac.in |
| Negatively charged poly(L-glutamic acid-co-D-phenylalanine) nanoparticles | ARPE-19 (retinal) | Non-toxic up to 1000 µg/mL | No negative effect on cell proliferation | mdpi.com |
Applications in Asymmetric Synthesis and Chiral Building Block Strategies
Boc-L-Aspartic Anhydride (B1165640) as a Chiral Pool Starting Material
The "chiral pool" strategy is a cornerstone of asymmetric synthesis, utilizing readily available, inexpensive, and enantiomerically pure natural products as starting materials. tcichemicals.comethernet.edu.et L-aspartic acid and its derivatives, including Boc-L-aspartic anhydride, are prime examples of such chiral pool reagents. ethernet.edu.etmdpi.comgoogle.com The use of these building blocks allows for the transfer of their existing stereochemistry into more complex target molecules, circumventing the need for developing de novo asymmetric methods which can be costly and complex. ethernet.edu.et
The N-Boc (tert-butoxycarbonyl) protecting group is crucial in these applications. It prevents unwanted side reactions at the amino group and can be removed under mild acidic conditions, a strategy central to modern peptide synthesis and the construction of complex organic molecules. organic-chemistry.org Due to the defined stereocenter and the differentiated reactivity of its two carboxyl groups (once the anhydride is opened), N-protected aspartic anhydride is a versatile starting material for creating a variety of enantiomerically pure compounds. researchgate.net
Synthesis of Chiral Intermediates and Natural Product Precursors
The structural features of this compound make it an effective precursor for a range of complex chiral molecules, including intermediates for natural products and bioactive compounds.
While direct synthesis of 2-aminotetralins from this compound is not extensively detailed in the provided results, related asymmetric syntheses highlight the utility of chiral precursors. For instance, an asymmetric synthesis of optically pure (R)-(+)-methyl 2-aminotetraline-2-carboxylate has been achieved starting from β-tetralone and an optically pure sulfoxide (B87167), demonstrating a method to create such α-quaternary α-amino acid derivatives. researchgate.net Friedel-Crafts acylation of activated aromatic compounds like veratrole with N-protected aspartic anhydrides can lead to intermediates that are precursors for complex structures, such as the dopaminergic agent ADTN bis(methyl ether), which shares a structural relationship with aminotetralins. mdpi.com
This compound and its N-acyl analogues are effective building blocks for creating optically active 5-carboxymethyl tetramic acids. mdpi.com Tetramic acids, which feature a five-membered heterocyclic ring with a β-dicarbonyl system, are present in numerous natural products. mdpi.com A novel method has been developed for the synthesis of densely functionalized, optically active 5-carboxymethyl tetramic acids using N-Ac-L-aspartic anhydride. researchgate.net This strategy focuses on producing 3,3′-disubstituted pyrrolidine-2,4-diones, which are valuable intermediates for natural product synthesis. researchgate.net The methodology has been validated through X-ray diffraction structure analysis. researchgate.net Another approach involves using (S)-N-acetylaspartic acid anhydride to prepare optically active 3-acyl-5-carboxymethyl tetramic acids. mdpi.com
This compound is a key starting material in the stereoselective synthesis of hydroxy diamino acid derivatives. These compounds are important structural motifs in various natural products. A notable application is the synthesis of the aminocaprolactam ring of Bengamide A. researchgate.net The synthesis begins with an aldehyde derived from L-aspartic acid, which undergoes a proline-catalyzed asymmetric α-hydroxylation. researchgate.netthieme-connect.com This step is followed by a reductive amination to introduce the second amino group, ultimately yielding orthogonally protected hydroxy diamino acids like 5-hydroxylysine (B44584) and 4-hydroxyornithine with high stereoselectivity. researchgate.net The stereochemical outcome of the final product is controlled by the choice of proline enantiomer (D- or L-proline) used as the organocatalyst in the hydroxylation step. thieme-connect.com
Construction of Functionalized 5-Carboxymethyl Tetramic Acids
Friedel-Crafts Acylation Reactions Utilizing Aspartic Anhydrides
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. science-revision.co.ukwikipedia.org N-protected aspartic anhydrides serve as effective acyl donors in these reactions, providing a direct route to aryl-keto α-amino acids while preserving the original stereochemistry. mdpi.comnih.gov
The Friedel-Crafts acylation of aromatic compounds with N-protected aspartic anhydrides can, in principle, yield two different regioisomers: an α-keto acid (from attack at the β-carbonyl) or a β-keto acid (from attack at the α-carbonyl). nih.govresearchgate.net The regioselectivity of this reaction—the preference for forming one isomer over the other—is highly dependent on the N-protecting group on the anhydride and the nature of the aromatic substrate. mdpi.comresearchgate.net
A comprehensive study investigated the reaction between various N-protected aspartic anhydrides and different aromatic compounds, revealing key factors that control α/β-selectivity. mdpi.com For example, the strong electron-withdrawing nature of a phthaloyl group directs the acylation to exclusively produce β-aryl keto α-amino acids. nih.gov The reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often in solvents like nitromethane (B149229) or dichloromethane (B109758). mdpi.comresearchgate.net The resulting aryl-keto α-amino acids are valuable intermediates for synthesizing non-proteinogenic amino acids and other bioactive molecules. mdpi.comresearchgate.net For instance, the product from the acylation of benzene (B151609) can be hydrogenated to yield L-homophenylalanine, a crucial building block for several pharmaceutical drugs. mdpi.com
Table 1: Regioselectivity of Friedel-Crafts Acylation with N-Protected Aspartic Anhydrides This table summarizes research findings on how different protecting groups and aromatic substrates influence the product ratio in Friedel-Crafts acylation reactions.
| N-Protecting Group | Aromatic Substrate | Catalyst | Product Ratio (α-attack : β-attack) | Reference(s) |
| Phthaloyl (Phth) | Benzene | AlCl₃ | 0 : 100 | nih.gov |
| Trifluoroacetyl (TFA) | Benzene | AlCl₃ | 15 : 85 | mdpi.com |
| Methoxycarbonyl (Moc) | Anisole | AlCl₃ | 65 : 35 | mdpi.com |
| Benzyloxycarbonyl (Cbz) | Anisole | AlCl₃ | 67 : 33 | mdpi.com |
| tert-Butoxycarbonyl (Boc) | Anisole | AlCl₃ | 75 : 25 | mdpi.com |
Influence of N-Protecting Groups on Regioselectivity and Stereocontrol
In the asymmetric synthesis of complex molecules using chiral building blocks like L-aspartic anhydride, the N-protecting group plays a pivotal role that extends beyond simply masking the amine functionality. The nature of the protecting group is a critical determinant for both the regioselectivity of nucleophilic attack and the preservation of stereochemical integrity at the α-carbon. nih.govmdpi.com The selection of an appropriate N-protecting group, such as the tert-butoxycarbonyl (Boc) group, allows chemists to direct the outcome of reactions, favoring the formation of either α- or β-substituted aspartic acid derivatives. researchgate.net
The primary functions of the N-protecting group in this context are to prevent racemization of the optically active amino acid during reactions and to influence the ratio of α and β-isomers formed upon nucleophilic ring-opening of the anhydride. nih.govmdpi.com This influence is exerted through a combination of steric and electronic effects, which alter the relative electrophilicity of the α- and β-carbonyl carbons.
Electronic and Steric Effects on Regioselectivity
The regioselectivity of nucleophilic attack on an N-protected aspartic anhydride is governed by the electronic properties of the protecting group. Electron-withdrawing groups enhance the electrophilicity of the adjacent α-carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, the N-trifluoroacetyl (TFAc) group, with its strong electron-withdrawing inductive effect from the three fluorine atoms, renders the α-carbonyl carbon significantly more electrophilic compared to the β-carbonyl. nih.gov This effect promotes a highly regioselective reaction at the α-position. In contrast, protecting groups like carbobenzyloxy (Cbz) have different electronic and steric profiles that can lead to different regiochemical outcomes. nih.gov
The steric bulk of the protecting group can also influence the direction of attack. Larger protecting groups may sterically hinder the α-carbonyl group, thereby favoring nucleophilic attack at the more accessible β-position. researchgate.net The interplay between these electronic and steric factors is often subtle and can be further modulated by the reaction conditions.
Solvent-Dependent Regiocontrol
Remarkably, the regioselectivity of the ring-opening reaction of N-protected aspartic anhydrides can be dramatically controlled by the choice of solvent, particularly in reactions with weak nucleophiles like anilines. Research has shown that for N-Boc, N-Cbz, and N-Fmoc protected aspartic anhydrides, the reaction with aniline (B41778) can be directed to yield almost exclusively either the α- or β-anilide product simply by changing the solvent. researchgate.netacs.org
In non-polar, aprotic solvents like benzene, the reaction favors the formation of the α-anilide. researchgate.netacs.org It is hypothesized that in such environments, an intramolecular hydrogen bond can form between the N-H proton of the protecting group's urethane (B1682113) moiety and the α-carbonyl oxygen. This hydrogen bond would increase the electrophilicity of the α-carbonyl carbon, directing the nucleophilic attack to this position.
Conversely, in polar, aprotic solvents such as dimethyl sulfoxide (DMSO), the formation of the β-anilide is overwhelmingly favored. researchgate.netacs.org In these solvents, the solvent molecules themselves can form hydrogen bonds with the N-H proton, disrupting the intramolecular hydrogen bond. This leaves the β-carbonyl as the more sterically accessible and electronically favored site for nucleophilic attack, leading to high regioselectivity for the β-isomer. researchgate.net
| N-Protecting Group | Solvent | α-isomer : β-isomer Ratio |
|---|---|---|
| Boc (tert-butoxycarbonyl) | Benzene | 88 : 12 |
| DMSO | 3 : 97 | |
| Cbz (carbobenzyloxy) | Benzene | 95 : 5 |
| DMSO | 0 : 100 | |
| Fmoc (9-fluorenylmethoxycarbonyl) | Benzene | 100 : 0 |
| DMSO | 0 : 100 |
Influence in Friedel-Crafts Acylation
The influence of the N-protecting group on regioselectivity is also evident in Friedel-Crafts acylation reactions. In these reactions, both the nature of the protecting group and the electronic properties of the aromatic substrate jointly determine the α/β selectivity of the resulting aryl keto α-amino acid products. nih.govmdpi.com Different protecting groups can lead to varying ratios of α- and β-acylation products. For example, studies have compared a range of N-protected aspartic anhydrides, including those with tosyl, benzoyl, and various alkoxycarbonyl groups, revealing a complex relationship between the protecting group and the regiochemical outcome. nih.gov
| N-Protecting Group | Aromatic Substrate | α-isomer : β-isomer Ratio |
|---|---|---|
| Trifluoroacetyl (TFAc) | Veratrole | Predominantly α-isomer |
| Methoxycarbonyl | 2-Chloroanisole | Single para-isomer (α-attack) |
| Phthaloyl | Benzene | α-attack favored |
Stereocontrol and Prevention of Racemization
A crucial aspect of stereocontrol is the prevention of racemization at the α-chiral center. The formation of the anhydride ring from N-protected aspartic acid can sometimes lead to a partial or complete loss of stereochemical purity, a fact that is not always reported. researchgate.net The stability of the chiral center is highly dependent on the chosen N-protecting group and the reaction conditions used for the dehydration of the diacid. researchgate.netwiley-vch.de For instance, N-Fmoc aspartic anhydride has been observed to be more susceptible to racemization in acidic media compared to N-Cbz anhydride. researchgate.net Therefore, the careful selection of the protecting group and the method for anhydride synthesis (e.g., using dicyclohexylcarbodiimide (B1669883) (DCC)) is essential to ensure the enantiomeric purity of the final products derived from the chiral building block. researchgate.net The Boc group is widely used in peptide synthesis, in part because it provides good protection against racemization under many standard reaction conditions. uniurb.it
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques
Spectroscopy is a cornerstone for the structural and functional group analysis of Boc-L-aspartic anhydride (B1165640) and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Boc-L-aspartic anhydride and the polymers derived from it. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
In the ¹H NMR spectrum of this compound, characteristic signals confirm its structure. For instance, in a related compound, Boc-L-aspartic acid 4-benzyl ester, the protons of the tert-butoxycarbonyl (Boc) protecting group appear as a singlet at approximately 1.45 ppm. rsc.org The methylene (B1212753) protons (β-CH₂) of the aspartic acid residue typically show as a multiplet between 2.86 and 3.12 ppm, while the α-CH proton resonates as a broad signal around 4.62-4.65 ppm. rsc.org For polymers synthesized from this compound derivatives, the disappearance of monomer-specific peaks and the appearance of new polymer backbone signals in the NMR spectrum confirm successful polymerization. uwo.ca For example, after polymerization, the signals corresponding to the Boc group protons and the carbamate (B1207046) N-H proton at 1.5 ppm and 5.6 ppm, respectively, are often monitored for their removal during deprotection steps. uwo.ca
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For Boc-protected aspartic acid derivatives, the carbonyl carbons of the Boc group and the ester/acid functionalities exhibit distinct chemical shifts. The carbons of the Boc group's quaternary carbon and methyl groups appear around 79.9 ppm and 28.3 ppm, respectively. uwo.ca The carbonyl carbons of the aspartic acid backbone and the Boc group typically resonate in the region of 155-171 ppm. uwo.camdpi.com For instance, in a polymer derived from a Boc-aspartic acid derivative, the carbamate carbonyl carbon appears at 155.3 ppm, while the ester carbonyls are found at 170.7 and 170.9 ppm. uwo.ca Changes in these signals are indicative of structural transformations, such as polymerization or deprotection. mdpi.com
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| Boc (C(CH₃)₃) | 1.44 - 1.45 | s | rsc.orguwo.ca |
| β-CH₂ | 2.82 - 3.12 | m | rsc.orguwo.ca |
| α-CH | 4.55 - 4.65 | m | rsc.orguwo.ca |
| NH | 5.54 - 5.60 | m | uwo.ca |
| Carbon | Chemical Shift (ppm) | Reference |
| Boc (C(CH₃)₃) | 28.3 | uwo.ca |
| β-CH₂ | 36.7 | uwo.ca |
| α-CH | 49.9 | uwo.ca |
| Boc (C(CH₃)₃) | 79.9 | uwo.ca |
| C=O (Boc) | 155.4 | uwo.ca |
| C=O (Ester) | 170.9 | uwo.ca |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy is used to confirm the presence of the anhydride and carbamate groups and to monitor reactions such as polymerization and deprotection.
The characteristic IR absorption bands for an acid anhydride are two strong peaks for the C=O stretching vibrations, typically found around 1866 cm⁻¹ and 1790 cm⁻¹. kyoto-u.ac.jp The N-H stretching vibration of the Boc-carbamate group is usually observed in the range of 3300-3400 cm⁻¹. The C=O stretching of the carbamate group appears around 1690-1720 cm⁻¹. uwo.cakyoto-u.ac.jp For example, studies have reported the anhydride C=O stretching peaks for a related anhydride at 1866 and 1790 cm⁻¹. kyoto-u.ac.jp During polymerization of N-carboxyanhydrides (NCAs), the disappearance of the characteristic anhydride peak at approximately 1785 cm⁻¹ can be monitored to follow the reaction progress. rsc.org Following deprotection of the Boc group, new peaks corresponding to N-H stretching of the resulting ammonium (B1175870) groups may appear, for instance, at 2690 and 2540 cm⁻¹. uwo.ca
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| N-H Stretch (Carbamate) | ~3300 | Stretching vibration of the N-H bond in the Boc group. | kyoto-u.ac.jp |
| C=O Stretch (Anhydride) | 1866, 1790 | Symmetric and asymmetric stretching of the anhydride carbonyls. | kyoto-u.ac.jp |
| C=O Stretch (Carbamate) | 1690 - 1720 | Stretching vibration of the carbamate carbonyl group. | uwo.cakyoto-u.ac.jp |
| C-O Stretch | 1000 - 1300 | Stretching vibrations of C-O bonds. | uc.edu |
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric methods are essential for assessing the purity of this compound, analyzing reaction kinetics, and determining the molecular weight and structure of resulting polymers.
High-Performance Liquid Chromatography (HPLC) for Purity and Kinetic Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is employed to assess its purity and to study the kinetics of its reactions, such as hydrolysis or polymerization. researchgate.net However, the analysis of reactive species like anhydrides by HPLC can be challenging due to their potential to hydrolyze on the column. researchgate.net To circumvent this, quenching methods have been developed where the anhydride is converted into a stable derivative, such as an N-benzyl amide, before injection into the HPLC system. researchgate.net This allows for accurate kinetic analysis of processes like carbodiimide-fueled self-assembly where this compound can be an activated precursor. researchgate.net Different HPLC methods, including two-dimensional HPLC (2D-HPLC), can be utilized for the analysis of amino acid derivatives, often involving pre-column derivatization to enhance detection. mdpi.com
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, Đ) of polymers synthesized from this compound. waters.comnih.gov GPC separates molecules based on their hydrodynamic volume in solution. waters.com Larger polymer chains elute first, followed by smaller ones. The system is calibrated with polymer standards of known molecular weight, such as polystyrene, to generate a calibration curve from which the molecular weight of the sample can be determined. rsc.org GPC analysis of polypeptides derived from the ring-opening polymerization of this compound N-carboxyanhydride (NCA) provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity (Đ = Mw/Mn), which indicates the breadth of the molecular weight distribution. rsc.orguwo.ca For instance, GPC has been used to determine the molecular weight of polyesters based on aspartic acid, showing monomodal distributions. iiserpune.ac.in
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization mass spectrometry technique that is particularly powerful for the characterization of synthetic polymers. sigmaaldrich.comjove.com It allows for the determination of absolute molecular weights, the identification of repeating units, and, crucially, the analysis of polymer end-groups. sigmaaldrich.comnih.gov In the analysis of polymers derived from this compound, MALDI-TOF MS can confirm the chemical composition and identify the terminal groups of the polymer chains. iiserpune.ac.intue.nl This is essential for verifying the intended polymer structure and for detecting any side reactions that may have occurred during polymerization. tue.nl For example, MALDI-TOF MS analysis of poly(β-benzyl-L-aspartate) has been used to identify different end-groups and the presence of anhydride units in copolymers. tue.nl The technique provides resolved peaks for individual oligomers, from which the mass of the repeating monomer unit and the end-groups can be accurately determined. bruker.com
Microscopic and Scattering Techniques for Supramolecular Assemblies
Microscopic and light scattering techniques are indispensable for characterizing the higher-order structures that can be formed from polymers derived from this compound. These methods provide insights into particle size, morphology, and structural arrangement.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in a suspension. unifr.chanton-paar.com The method works by measuring the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. anton-paar.comusp.org Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. usp.org The analysis of these fluctuations allows for the calculation of the particles' hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution. anton-paar.com
In the context of this compound derivatives, DLS is used to characterize the size of self-assembled structures. For instance, cationic and amphiphilic co-polyesters, synthesized from monomers including Boc-protected L-aspartic acid, can self-assemble in an aqueous environment to form nanoparticles. iiserpune.ac.in DLS measurements have confirmed that these nanoparticles can have an average size of 210 ± 5 nm, demonstrating their potential for forming well-defined supramolecular structures. iiserpune.ac.in
Table 3: DLS Characterization of Nanoparticles from Aspartic Acid-Based Polymers
| Polymer System | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| Cationic amphiphilic co-polyesters | DLS | Hydrodynamic Diameter | 210 ± 5 nm | iiserpune.ac.in |
| General Nanoparticle System | DLS | Polydispersity Index (PDI) | < 0.1 for monodisperse samples | usp.org |
Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, three-dimensional images of specimens. ipbs.frnih.gov It is widely used for visualizing cellular and subcellular structures in both fixed and living samples. ipbs.fr
Polymers derived from Boc-L-aspartic acid are often explored for biomedical applications, such as drug delivery. iiserpune.ac.in In these applications, CLSM is a vital tool for visualizing the interaction of polymer-based nanoparticles with cells. For example, nanoparticles made from L-aspartic acid-based cationic polyesters have been loaded with fluorescent anticancer drugs like doxorubicin (B1662922) (DOX). iiserpune.ac.in CLSM has been used to track the cellular internalization of these drug-loaded nanoparticles into cancer cells, such as MCF-7 and HeLa cells. iiserpune.ac.in The images can confirm that the nanoparticles are effectively taken up by the cells, which is a critical step for their function as drug carriers. iiserpune.ac.in Similarly, CLSM has been employed to observe the intracellular release of drugs from micelles derived from related polymers like PEG-p(Asp-Hyd-BOC). wiley-vch.de
Table 4: Application of CLSM in Cellular Studies
| System Studied | Cell Line | Purpose of CLSM | Key Observation | Reference |
|---|---|---|---|---|
| DOX-loaded cationic polyester (B1180765) nanoparticles | MCF-7, HeLa | Visualize cellular internalization | Nanoparticles are readily taken up by cancer cells. | iiserpune.ac.in |
| Drug-loaded PEG-p(Asp-Hyd-BOC) micelles | - | Observe intracellular drug release | Successful release of encapsulated content inside cells. | wiley-vch.de |
While a specific crystal structure for this compound is not detailed in the provided sources, XRD is a standard and essential method for the structural confirmation of related Boc-protected amino acid derivatives and peptides. researchgate.netkcl.ac.uk For example, single-crystal X-ray diffraction has been used to confirm the molecular structure of various synthesized dipeptides and to reveal the helical folding of a protected pentapeptide. researchgate.netresearchgate.net The technique is also capable of distinguishing between different solid-state forms (polymorphs) of a compound. google.com If suitable crystals of this compound were obtained, XRD would be the definitive method to confirm its precise molecular geometry and packing arrangement in the solid state.
Table 5: Information Obtainable from X-ray Diffraction
| Technique | Type of Sample | Information Provided | Relevance | Reference |
|---|---|---|---|---|
| Single-Crystal XRD | Single Crystal | Precise 3D molecular structure, bond lengths, bond angles, conformation. | Definitive structural confirmation. | researchgate.netresearchgate.net |
| X-Ray Powder Diffraction (XRPD) | Crystalline Powder | Crystal lattice parameters, identification of polymorphic forms, phase purity. | Characterization of bulk crystalline material. | google.com |
Computational and Theoretical Studies on Boc L Aspartic Anhydride Reactivity
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling, particularly using Density Functional Theory (DFT), is a powerful approach to map out the intricate details of chemical reactions involving Boc-L-aspartic anhydride (B1165640) and related N-carboxyanhydrides (NCAs). These studies focus on identifying the most plausible reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products.
The ring-opening polymerization (ROP) of NCAs, a common application, can proceed through different mechanisms, such as the normal amine mechanism (NAM) or the activated monomer mechanism (AMM). researchgate.netmdpi.com DFT calculations help to dissect these pathways. For instance, in the NAM initiated by a primary amine, the process involves key steps like carbonyl addition, ring-opening, and decarboxylation. researchgate.net Computational models can determine the energy barrier for each step, identifying the rate-determining step which can vary depending on the specific monomer, initiator, and reaction conditions. researchgate.net
DFT has been used to investigate the synthesis of NCAs themselves, revealing the thermodynamics and kinetics of different synthetic routes, such as the Leuchs or Fuchs-Farthing methods. researchgate.net For example, calculations can compare the energy barriers for ring-closing steps using different reagents, confirming experimental observations about reagent activity. researchgate.net
Furthermore, computational studies can elucidate the structure of transition states, which are fleeting and cannot be observed directly. For instance, in the reaction of anhydrides, six-membered cyclic transition states have been proposed and computationally verified. researchgate.net These models provide a structural basis for understanding how reactants come together to form products and can explain the stereochemical outcome of a reaction. researchgate.netunibo.it In some cases, zwitterionic intermediates and transition states are identified, and their energies calculated to assess their viability in a proposed mechanism. acs.org
The effect of additives and catalysts can also be modeled. For example, DFT calculations have shown that certain compounds can lower the energy barrier of key reaction steps, thus accelerating the reaction. This has been demonstrated in the synthesis of NCAs where additives facilitate the reaction by lowering the energy barrier of the phosgenation step.
Table 1: Calculated Activation Energies for Key Steps in NCA Reactions
| Reaction Step/Pathway | System Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Carbonyl Addition | L-Ala-NCA + Ethylamine | DFT | Varies | researchgate.net |
| Ring Opening | L-Ala-NCA + Ethylamine | DFT | Varies | researchgate.net |
| Decarboxylation | L-Ala-NCA + Ethylamine | DFT | Varies | researchgate.net |
| Zwitterionic Transition State | Bis(phenylazo)stilbene Cycloaddition | B3LYP/6-31G(d) | 8.2 | acs.org |
| Acetic Anhydride Reaction | Acetylation of a lactam | B3LYP/6-31+G(d) | ~15.2-16.6 | researchgate.net |
This table is illustrative and compiles data from studies on related anhydride and NCA systems to demonstrate the type of information gained from molecular modeling.
Kinetic Modeling of Complex Reaction Cycles and Polymerization Processes
Kinetic modeling provides a quantitative understanding of how the concentrations of reactants, intermediates, and products change over time. For reactions involving Boc-L-aspartic anhydride, such as polymerization or its participation in dynamic chemical systems, kinetic models are crucial for process optimization and control.
In the context of ring-opening polymerization (ROP) of NCAs, kinetic models have been developed to account for various experimental observations. rsc.org For example, some models incorporate an acid-catalyzed ring-opening decarboxylation as the rate-determining step, which follows a pre-equilibrium of amine addition to the NCA. rsc.org Such models can explain phenomena like the autocatalytic effect of CO2 produced during the reaction. rsc.org Conversely, a large excess of CO2 can slow down the polymerization by forming inactive carbamate (B1207046) salts with the amine propagating species, an effect that can be captured by a comprehensive kinetic model. rsc.org
The conditions for achieving a controlled polymerization, where side reactions are minimized, can be guided by kinetic studies. rsc.org Factors such as temperature, pressure, and the rate of removal of byproducts like CO2 significantly influence the polymerization kinetics and the properties of the resulting polypeptide. rsc.org Lowering the reaction temperature, for instance, has been shown to suppress side reactions, which is attributed to the different activation energies of the main propagation reaction versus the side reactions. rsc.orgnih.gov
Computational methods can also be used to determine the rate constants for individual reaction steps. These constants can then be used to build a kinetic model of the entire process. An Eyring analysis, which relates the rate coefficient to temperature, can be performed using computationally derived energy barriers to determine the thermodynamics of the transition state, such as the free energy of activation (ΔG‡).
Table 2: Parameters Influencing NCA Polymerization Kinetics
| Parameter | Observed Effect on Polymerization Rate | Kinetic Explanation | References |
| Temperature | Decreasing temperature can enhance control. | Side reactions often have higher activation energies than the propagation step. | rsc.orgnih.gov |
| CO₂ Pressure | Can be autocatalytic; high excess can inhibit. | CO₂ can act as an acid catalyst or form inactive carbamate salts with the initiator. | rsc.org |
| Initiator Type | Strong bases can switch mechanism from NAM to AMM. | Different mechanisms have distinct kinetic profiles and rate laws. | mdpi.comrsc.org |
| Monomer Concentration | Higher concentration generally increases rate. | The rate law is typically first order in monomer concentration. | researchgate.net |
This table summarizes general findings from kinetic studies on NCA polymerization.
Computational Prediction of Regioselectivity and Stereoselectivity in Ring-Opening Reactions
The ring of this compound contains two distinct carbonyl groups (α and β to the protected amino group). Nucleophilic attack can occur at either of these sites, leading to two different regioisomeric products. This regioselectivity is a critical aspect of its reactivity, particularly in polymerization, where it determines the linkage (α- or β-peptide bonds) in the resulting poly(aspartic acid) chain.
Computational chemistry offers powerful tools to predict and rationalize the regioselectivity of such ring-opening reactions. rsc.org By calculating the activation energy barriers for the attack at each carbonyl group, researchers can determine the kinetically favored pathway. These calculations often involve modeling the transition states for both α- and β-attack. The pathway with the lower energy barrier is predicted to be the major one.
Several factors can influence this regioselectivity, including:
The nature of the nucleophile: Sterically bulky nucleophiles may preferentially attack the less hindered carbonyl group.
The N-protecting group: The electronic and steric properties of the Boc group influence the electrophilicity of the adjacent carbonyls.
Catalysts and solvents: Lewis or Brønsted acids can coordinate to one of the carbonyl oxygens, selectively activating it for nucleophilic attack. The polarity of the solvent can also play a role by differentially stabilizing the transition states.
For example, in Friedel-Crafts acylation reactions using N-protected aspartic anhydrides, the choice of catalyst and protecting group can significantly influence the ratio of α- to β-acylation products. Computational studies can model the interaction of the catalyst (e.g., AlCl₃) with the anhydride and predict the most likely site of reaction. acs.org
Similarly, stereoselectivity—the preferential formation of one stereoisomer over another—can be investigated. While the chiral center of the L-aspartic acid backbone is often preserved, some reaction conditions can lead to racemization. Computational models can explore potential racemization pathways, such as through the formation of an enolate or an oxazolone (B7731731) intermediate, and calculate their energy barriers to assess the likelihood of their occurrence under specific conditions. sit.edu.cn
Table 3: Factors Influencing Regioselectivity in Aspartic Anhydride Ring-Opening
| Factor | Influence on Regioselectivity (α- vs. β-attack) | Computational Approach |
| Steric Hindrance | Bulky nucleophiles or protecting groups may favor attack at the less hindered carbonyl. | Modeling transition state geometries and calculating steric repulsion energies. |
| Electronic Effects | The electron-withdrawing/donating nature of the N-protecting group alters the electrophilicity of the carbonyls. | Analysis of partial charges, frontier molecular orbitals (LUMO), and electrostatic potential maps. |
| Catalysis | Lewis acids can coordinate to a specific carbonyl oxygen, enhancing its reactivity. | Modeling the catalyst-substrate complex and calculating the energy profile for subsequent nucleophilic attack. |
| Solvent Effects | Polar solvents may preferentially stabilize one transition state over the other. | Implicit or explicit solvent models to calculate the free energy of activation in different media. |
This table outlines the key determinants of regioselectivity and the computational methods used to study them.
Challenges and Future Research Directions
Addressing Racemization and Unwanted Side Product Formation
A significant challenge in the use of N-protected aspartic anhydrides is the propensity for racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers. researchgate.net This loss of stereochemical integrity is a critical issue, particularly in peptide synthesis where the biological activity of the final product is highly dependent on its specific three-dimensional structure. bibliomed.org Studies have shown that the dehydration of N-protected aspartic acid can lead to significant racemization. researchgate.net The reaction conditions, such as temperature and the choice of dehydrating agent, play a crucial role in the extent of racemization. For instance, the use of acetic anhydride (B1165640) at elevated temperatures has been shown to induce racemization. researchgate.netresearchmap.jp
Unwanted side products also pose a challenge. One common side reaction is the formation of aspartimide, a cyclic imide, which can occur under both acidic and basic conditions. researchgate.net This cyclization can lead to chain termination or the incorporation of an incorrect structural unit during peptide synthesis. bibliomed.org The formation of aspartimide is influenced by factors such as the choice of protecting groups and the reaction conditions used for their removal. researchgate.net
Future research is focused on developing synthetic methods that minimize or eliminate these side reactions. This includes the exploration of milder and more selective reagents and reaction conditions. For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) for dehydration has been shown to result in excellent enantiomeric excess. researchgate.net Additionally, careful control of reaction temperature is critical to suppress side reactions.
Development of Greener Synthetic Routes for Boc-L-Aspartic Anhydride Production
Traditional methods for synthesizing this compound and other protected amino acids often rely on reagents and solvents that raise environmental and safety concerns. google.comrsc.org The development of "greener" and more sustainable synthetic routes is a key area of ongoing research. rsc.orgacs.org
One promising approach is the use of enzymatic catalysis. Proteases, for instance, can be used to catalyze the formation of peptide bonds in a highly specific and environmentally friendly manner. acs.org This method avoids the need for harsh chemical reagents and can be performed in aqueous solutions. acs.org Research into protease-catalyzed oligomerization of aspartic acid derivatives is paving the way for more sustainable production of poly(aspartic acid) and related materials. acs.org
Another area of focus is the use of alternative, less hazardous solvents. The use of a mixed solvent system of acetone (B3395972) and water, for example, has been shown to improve yields and shorten reaction times in the preparation of Boc-protected amino acids, while also being more environmentally benign than some traditional organic solvents. google.com The development of solvent-free reaction conditions is another attractive goal for green chemistry. acs.org
Expanding Applications in Novel Bioconjugation and Drug Delivery Systems
This compound and the polymers derived from it, such as poly(aspartic acid), are highly valuable in the fields of bioconjugation and drug delivery. researchgate.netresearchgate.net The presence of carboxylic acid groups in the side chains allows for the attachment of drugs, targeting ligands, and other functional molecules. researchgate.netmdpi.com
Future research aims to expand these applications by developing novel bioconjugation strategies and more sophisticated drug delivery systems (DDS). ub.edunih.gov This includes the design of stimuli-responsive systems that can release their therapeutic payload in response to specific biological cues, such as changes in pH or redox potential. researchgate.net The ability to create well-defined polypeptide structures through methods like ring-opening polymerization of N-carboxyanhydrides (NCAs) is crucial for developing these "smart" materials. researchgate.netresearchgate.net
Researchers are exploring the use of this compound derivatives to create multifunctional nanocarriers for targeted cancer therapy. mdpi.com These systems can be engineered to not only deliver a cytotoxic drug to a tumor site but also to incorporate imaging agents for theranostic applications. researchgate.net The inherent biodegradability and biocompatibility of polypeptide-based systems make them particularly attractive for these biomedical applications. researchgate.net
Exploration of Novel Polymer Architectures and Functional Materials beyond Traditional Polypeptides
The versatility of this compound extends beyond the synthesis of linear polypeptides. Ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) allows for the creation of a wide range of polymer architectures, including block copolymers, star-shaped polymers, and grafted polymers. researchgate.netmdpi.com
Future research is focused on exploring these novel architectures to create functional materials with unique properties. researchgate.net For example, amphiphilic block copolymers containing poly(aspartic acid) segments can self-assemble in aqueous solution to form micelles or vesicles, which can be used as nanocarriers for drug delivery. researchgate.netmdpi.com By controlling the polymer architecture and composition, the properties of these self-assembled structures can be precisely tuned.
Furthermore, researchers are investigating the use of this compound in the synthesis of materials beyond traditional polypeptides. This includes the development of polypeptide-based hydrogels for tissue engineering and regenerative medicine, as well as the creation of functional surfaces with tailored properties. researchgate.net The ability to introduce a variety of functional groups through the aspartic acid side chain opens up a vast design space for new materials with applications in diverse fields. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms for Efficiency
To meet the growing demand for complex peptides and polymers, there is a need for more efficient and scalable synthetic methods. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in terms of speed, control, and reproducibility. mpg.deresearchgate.net
The integration of this compound chemistry with these advanced technologies is a key area for future research. Flow reactors can enable precise control over reaction parameters such as temperature and reaction time, which can help to minimize side reactions like racemization. mpg.de Automated solid-phase peptide synthesis (SPPS) has already revolutionized the production of peptides, and further advancements in this area will continue to drive efficiency. mpg.de
The development of automated systems for the synthesis of N-alkylated-α-amino acids and other derivatives demonstrates the potential for high-throughput synthesis of building blocks for combinatorial libraries. researchgate.net By combining the versatility of this compound with the power of automation and flow chemistry, researchers can accelerate the discovery and development of new drugs, materials, and other valuable products.
Q & A
Basic Research Questions
Q. What is the role of Boc-L-aspartic anhydride in solid-phase peptide synthesis (SPPS), and how does it influence coupling efficiency?
- Methodological Answer : this compound is primarily used to introduce Boc-protected aspartic acid residues during SPPS. The Boc (tert-butoxycarbonyl) group shields the α-amino group, preventing unintended side reactions during coupling. After each coupling step, capping with anhydrides (e.g., acetic anhydride) ensures unreacted amino groups are blocked, improving sequence fidelity . To optimize coupling, maintain anhydrous conditions and monitor reaction progress via Kaiser tests or HPLC.
Q. How is this compound synthesized, and what are the critical parameters to control during its preparation?
- Methodological Answer : Synthesis typically involves reacting Boc-L-aspartic acid with a dehydrating agent (e.g., DCC or EDCl) under inert atmosphere. Key parameters include:
- Temperature : Maintain 0–4°C to minimize racemization.
- Solvent : Use dichloromethane (DCM) or THF for solubility.
- Stoichiometry : Ensure a 1:1 molar ratio of Boc-L-aspartic acid to dehydrating agent.
Purify via recrystallization or column chromatography, and confirm purity via melting point analysis and FTIR (e.g., characteristic anhydride C=O stretch at ~1800 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in NMR data when characterizing this compound derivatives?
- Methodological Answer : NMR discrepancies (e.g., split peaks or unexpected shifts) often arise from residual moisture or stereochemical impurities. Mitigation steps:
- Deuterated Solvents : Use rigorously dried solvents (e.g., DMSO-d6 treated with molecular sieves).
- Variable Temperature NMR : Assess dynamic rotational isomerism by analyzing spectra at 25°C vs. 50°C.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously. Cross-reference with computational models (e.g., DFT-based chemical shift predictions) .
Q. How can researchers optimize the reaction conditions for this compound-mediated protection in moisture-sensitive environments?
- Methodological Answer : Moisture sensitivity requires:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reagent handling.
- Drying Agents : Incorporate molecular sieves (3Å) or P₂O₅ in reaction mixtures.
- Solvent Choice : Opt for low-polarity solvents (e.g., DCM) to reduce hydrolysis.
Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:3) and quantify yields gravimetrically after lyophilization. Compare kinetic data (e.g., Arrhenius plots) to identify optimal temperature thresholds .
Q. What analytical techniques are most robust for assessing the stability of this compound under long-term storage?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Track mass loss due to decomposition (heating rate: 10°C/min, N₂ atmosphere).
- HPLC-MS : Detect hydrolytic byproducts (e.g., Boc-L-aspartic acid) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
- Karl Fischer Titration : Quantify residual moisture in stored samples.
Store under argon at –20°C in amber vials to prevent photodegradation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in non-polar vs. polar aprotic solvents?
- Methodological Answer : Contradictions often stem from solvent-dependent activation energies. Design a controlled study:
Solvent Screening : Test reactivity in DCM (non-polar) vs. DMF (polar aprotic) using identical molar ratios.
Kinetic Monitoring : Use in situ FTIR to track anhydride consumption rates.
Computational Validation : Perform DFT calculations (e.g., Gaussian) to compare transition-state energies.
Publish raw datasets (e.g., reaction trajectories, spectral overlays) to enable reproducibility .
Experimental Design Recommendations
Q. What safeguards are critical when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer : Scale-up risks include exothermic reactions and impurity amplification. Implement:
- Heat Flow Calorimetry : Pre-screen for exotherms at small scale.
- Crystallization Control : Use seed crystals to ensure consistent polymorph formation.
- Process Analytical Technology (PAT) : Integrate inline Raman spectroscopy for real-time monitoring.
Document deviations using Ishikawa diagrams to trace root causes (e.g., solvent lot variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
